molecular formula C17H21Cl2N3O2S B2886858 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine CAS No. 1396884-19-7

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine

Cat. No.: B2886858
CAS No.: 1396884-19-7
M. Wt: 402.33
InChI Key: RSDKLXMZKCPIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine typically involves multiple steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 2,4-dichloro-5-methylbenzenesulfonyl chloride, is prepared by reacting 2,4-dichloro-5-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine in the presence of a base such as triethylamine (Et₃N) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: Pd/C under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the imidazole moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,4-dichlorophenyl)sulfonyl)-4-(methylpiperidin-1-yl)methane
  • 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(methylpiperidin-1-yl)ethane

Uniqueness

1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is unique due to the presence of both the sulfonyl and imidazole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3O2S/c1-12-9-17(16(19)10-15(12)18)25(23,24)22-6-3-14(4-7-22)11-21-8-5-20-13(21)2/h5,8-10,14H,3-4,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDKLXMZKCPIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.